Silicon Etching Rate Differential: KOD/D₂O Reduces Dissolution Rate by ~50% vs. KOH/H₂O
In anisotropic silicon etching, the dissolution rate using 2 M KOH in H₂O is approximately twice as large as that using 2 M KOD in D₂O under identical conditions, establishing that Si–H bond cleavage is the rate-determining step [1]. This factor-of-two differential provides a quantifiable process control parameter for microelectromechanical systems (MEMS) fabrication where etch rate precision is critical.
| Evidence Dimension | Silicon (p-Si ⟨100⟩) anisotropic etching rate |
|---|---|
| Target Compound Data | 2 M KOD + D₂O: reference baseline (1× rate) |
| Comparator Or Baseline | 2 M KOH + H₂O: approximately 2× baseline |
| Quantified Difference | KOH/H₂O etching rate ≈ 2× that of KOD/D₂O |
| Conditions | 2 M alkaline solution, p-Si ⟨100⟩ substrate, room temperature, optical profilometry measurement |
Why This Matters
For procurement decisions in microfabrication, the factor-of-two etch rate differential between KOD and KOH enables precise process tuning that generic alkaline etchants cannot provide.
- [1] Allongue, P., Costa-Kieling, V., Gerischer, H. Kinetic isotopic effects in the anisotropic etching of p-Si ⟨100⟩ in alkaline solutions. J. Electrochem. Soc., 1993, 140, 1018–1026. View Source
